Potassium;formaldehyde;naphthalene-2-sulfonate
Description
Potassium formaldehyde naphthalene-2-sulfonate (KFNS) is a polymerized compound formed by the condensation of formaldehyde with naphthalene-2-sulfonic acid, where potassium serves as the counterion. Its structure consists of a naphthalene backbone sulfonated at the 2-position, cross-linked via formaldehyde bridges. The compound is synthesized through sulfonation of naphthalene followed by condensation with formaldehyde under alkaline conditions, yielding a thermally stable and water-soluble polymer .
KFNS shares structural similarities with sodium-based analogs like sodium naphthalene sulfonate formaldehyde (SNSF), widely used in construction as a superplasticizer to enhance concrete workability . However, the substitution of sodium with potassium may alter solubility, ionic strength, and environmental behavior.
Properties
IUPAC Name |
potassium;formaldehyde;naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.CH2O.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDQDPANFFBQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67828-14-2 | |
| Record name | 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, polymer with formaldehyde, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with sulfonating naphthalene using concentrated or fuming sulfuric acid. Unlike traditional methods employing excess sulfuric acid (1.0–1.2 mol per mol naphthalene), modern approaches use sub-stoichiometric quantities (0.6–0.9 mol) to minimize residual sulfate ions. The reaction proceeds via electrophilic substitution at the naphthalene ring’s β-position (C2), favored thermodynamically under high-temperature conditions:
$$
\text{C}{10}\text{H}8 + \text{H}2\text{SO}4 \rightarrow \text{C}{10}\text{H}7\text{SO}3\text{H} + \text{H}2\text{O}
$$
Key parameters include:
Phase Separation and Purification
Post-sulfonation, water is introduced to dissolve the hydrophilic naphthalene-2-sulfonic acid ($$\text{C}{10}\text{H}7\text{SO}_3\text{H}$$), forming an aqueous layer. Immiscible impurities (unreacted naphthalene, tar byproducts) are removed via decantation or centrifugation. This step ensures a purity >95% for subsequent condensation.
Condensation with Formaldehyde
Polymerization Conditions
The isolated naphthalene-2-sulfonic acid undergoes condensation with formaldehyde ($$\text{CH}_2\text{O}$$) to form a linear polymer. The reaction occurs under acidic catalysis, with formaldehyde acting as a methylene bridge between sulfonic acid units:
$$
n\,\text{C}{10}\text{H}7\text{SO}3\text{H} + n\,\text{CH}2\text{O} \rightarrow [\text{C}{10}\text{H}6\text{SO}3\text{–CH}2]n + n\,\text{H}2\text{O}
$$
Critical factors include:
Advancements in Condensation Efficiency
Patent US3067243A highlights that sub-stoichiometric sulfonation allows higher formaldehyde incorporation (up to 1.0 mol) without gelation, attributed to reduced ionic strength in the reaction medium. This innovation increases the polymer’s molecular weight ($$M_w$$ 1,500–3,000 Da) and dispersant efficacy.
Neutralization and Potassium Salt Formation
Alkaline Neutralization
The condensate is neutralized with potassium hydroxide ($$\text{KOH}$$) to yield PFNS. Stepwise addition prevents localized overheating and ensures complete proton exchange:
$$
[\text{C}{10}\text{H}6\text{SO}3\text{–CH}2]n\text{H} + n\,\text{KOH} \rightarrow [\text{C}{10}\text{H}6\text{SO}3\text{–CH}2]n\text{K} + n\,\text{H}_2\text{O}
$$
Byproduct Management
Residual $$\text{H}2\text{SO}4$$ from sulfonation reacts with $$\text{KOH}$$, generating $$\text{K}2\text{SO}4$$. Patent JP2009079010A describes adding $$\text{Na}2\text{SO}4$$ to precipitate $$\text{CaSO}4$$ (gypsum) when using calcium hydroxide ($$\text{Ca(OH)}2$$) co-neutralization, though this step is omitted in PFNS synthesis to avoid sodium contamination.
Isolation and Drying
Concentration and Crystallization
The neutralized solution is concentrated to 40–60% solids via vacuum evaporation. Slow cooling induces PFNS crystallization, yielding needle-like crystals with >99% purity.
Spray Drying
Industrial-scale production often employs spray drying (inlet temperature 200–250°C, outlet 90–110°C) to produce amorphous PFNS powder. This method ensures rapid moisture removal (<2% residual water) and uniform particle size (10–50 μm).
Comparative Analysis of Preparation Methods
Quality Control and Characterization
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with maximal weight loss at 450°C due to carbon-sulfur bond cleavage.
Industrial Applications and Performance
PFNS’s low sulfate content (<0.5%) and high charge density make it superior to sodium analogs in dispersing carbon black and stabilizing pesticide suspensions. Its potassium ion enhances compatibility with hygroscopic formulations, reducing caking in humid environments.
Chemical Reactions Analysis
Types of Reactions
Potassium;formaldehyde;naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, naphthalene derivatives, and substituted naphthalene compounds.
Scientific Research Applications
Dispersing Agent in Ceramics
PFNS is effectively used as a dispersant in ceramic manufacturing, particularly in stabilizing raw porcelain gres suspensions. Studies have shown that PFNS enhances the rheological behavior of these suspensions, leading to improved processing and final product quality.
| Parameter | Effect of PFNS |
|---|---|
| Viscosity | Decreased |
| Stability | Increased |
| Flowability | Enhanced |
A study demonstrated that incorporating PFNS into ceramic formulations resulted in a significant reduction in viscosity, allowing for easier handling and shaping during production .
Cleaning Compositions
PFNS is included in cleaning formulations for hard surfaces. Its ability to reduce water spotting and film formation makes it an excellent additive in glass cleaners and other surface cleaning products. The effectiveness of PFNS in these applications is attributed to its surfactant properties, which help in emulsifying oils and dirt .
Wastewater Treatment
PFNS has been investigated for its role in wastewater treatment processes, particularly as a flocculating agent. Its ability to bind with suspended particles enhances sedimentation rates, leading to cleaner effluents. Research indicates that PFNS can significantly improve the removal efficiency of pollutants from wastewater streams .
Toxicity Studies
While PFNS is effective in various applications, its environmental impact has been studied extensively. Research on 2-naphthalene sulfonate (a related compound) indicates potential toxicity to aquatic organisms, raising concerns about bioaccumulation and ecological risks associated with its use .
Dental Plaque Control
A notable application of PFNS is in oral hygiene products aimed at reducing dental plaque. Clinical trials have shown that formulations containing sulfonated naphthalene formaldehyde polymers exhibit significant plaque reduction compared to controls .
- Study Design : In vitro tests involved applying PFNS solutions on pretreated glass slides or extracted human teeth.
- Results : The average percentage of plaque reduction was reported as significantly higher in treated samples.
Agrochemical Formulations
In agriculture, PFNS serves as an effective dispersing agent in pesticide formulations, enhancing the stability and efficacy of active ingredients. It allows for better distribution of chemicals over crops, improving absorption and effectiveness while reducing runoff into surrounding environments .
Mechanism of Action
The mechanism of action of Potassium;formaldehyde;naphthalene-2-sulfonate is not fully understood. it is believed that the compound acts as a chelating agent, binding to metals and other ions and preventing them from binding to other molecules. This chelation process can facilitate the synthesis of various compounds and increase the solubility of certain molecules in water.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Environmental and Toxicological Profiles
Research Findings
- Toxicity : Naphthalene-2-sulfonate derivatives show moderate aquatic toxicity, with LC₅₀ values exceeding 100 mg/L in fish, though chronic exposure may alter erythrocyte morphology .
- Performance in Concrete : SNSF reduces water content by 20–25% in concrete mixes, whereas KFNS’s efficacy remains understudied but theoretically comparable due to similar ionic interactions .
Biological Activity
Potassium formaldehyde naphthalene-2-sulfonate (PFNS) is a chemical compound that has garnered attention for its biological activity, particularly in aquatic environments. This article provides a detailed examination of its biological effects, including toxicity, biochemical impacts, and potential applications in bioremediation.
Chemical Structure and Properties
PFNS is a sulfonated derivative of naphthalene, which is synthesized through the reaction of naphthalene sulfonic acid with formaldehyde. The resulting compound is characterized by its solubility in water and ability to form complexes with various organic and inorganic substances.
Acute Toxicity
A study focused on the acute toxicity of 2-naphthalene sulfonate (a related compound) was conducted using the fish species Channa punctatus. The research determined the lethal dose (LD50) and observed significant mortality rates at varying concentrations. The LD50 was calculated to be around 0.5 mg/15 g body weight, indicating high toxicity levels. Behavioral changes were also noted, with a complete mortality rate at the highest concentration tested (1.0 mg/15 g) within 96 hours .
Biochemical Impact
The biochemical effects of PFNS were assessed through oxidative stress markers and genotoxicity tests. Key findings include:
- Oxidative Stress : Increased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, were observed after exposure to PFNS. Significant elevations in MDA levels were recorded at 24, 48, and 72 hours post-exposure, peaking at 96 hours before showing signs of recovery by 720 hours .
- Antioxidant Enzyme Activity : Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) were measured. A notable decrease in SOD and CAT activities was observed after 96 hours, suggesting a compromised antioxidant defense mechanism due to oxidative stress .
Genotoxicity Assessment
Genotoxic effects were evaluated using the micronucleus assay, which revealed a dose-dependent increase in micronucleus frequency among exposed fish. The highest mean frequency was noted at 240 hours post-exposure, indicating significant DNA damage due to PFNS exposure. Recovery trends were observed beyond this period, suggesting potential repair mechanisms in aquatic organisms .
Case Studies on Bioremediation Applications
Recent research has explored the use of PFNS in bioremediation processes. Its properties as a surfactant can enhance microbial degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils. A study demonstrated that bioaugmentation with methylotrophic cultures could achieve up to 90% removal efficiency for certain PAHs when combined with PFNS, highlighting its potential utility in environmental cleanup efforts .
Summary of Findings
The biological activity of potassium formaldehyde naphthalene-2-sulfonate reveals both toxicological concerns and potential applications in bioremediation:
| Parameter | Observation |
|---|---|
| LD50 | ~0.5 mg/15 g body weight |
| Peak MDA Levels | Significant increase at 96 hours |
| SOD Activity Decrease | Up to 46.89% reduction at peak |
| Micronucleus Frequency Increase | Highest at 240 hours |
| Bioremediation Efficiency | Up to 90% removal of PAHs |
Q & A
Q. How to design a controlled study evaluating the dispersant efficacy of sodium polynaphthalene sulfonates in cementitious systems?
- Methodological Answer : Use a fractional factorial design varying sulfonate content (0.1–1.0 wt%), water-cement ratio (0.3–0.5), and curing time. Measure rheological properties (yield stress, viscosity) via rotational viscometry. Compare zeta potential and particle size distribution (DLS) to correlate dispersion efficiency with colloidal stability .
Q. What protocols ensure reproducibility in synthesizing naphthalene-2-sulfonate azo dyes for photodynamic therapy studies?
- Methodological Answer : Standardize diazotization conditions (NaNO₂/HCl at 0–5°C) and coupling reactions (pH 6–8). Purify via column chromatography (silica gel, ethyl acetate/hexane). Validate photostability under UV-Vis irradiation (300–800 nm) and singlet oxygen quantum yield measurements using 1,3-diphenylisobenzofuran (DPBF) as a probe .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
